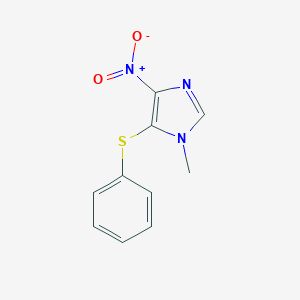![molecular formula C15H12N2O5 B186484 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid CAS No. 63013-15-0](/img/structure/B186484.png)
2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in 1962 by scientists at the pharmaceutical company Hoechst AG in Germany. Since then, Niflumic acid has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid also modulates the activity of ion channels, including calcium-activated chloride channels (CaCCs) and transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, smooth muscle contraction, and cell proliferation.
Effets Biochimiques Et Physiologiques
2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has been shown to modulate ion channel activity, which may have implications for the treatment of various diseases such as cystic fibrosis and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid in lab experiments is its well-established mechanism of action and pharmacological properties. 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has been extensively studied, and its effects on various physiological processes are well-documented. Another advantage of using 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid is its availability and cost-effectiveness.
One limitation of using 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid in lab experiments is its potential toxicity. 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has been shown to have cytotoxic effects on some cell types, and its use in animal models may require careful dose titration. Another limitation of using 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid is its specificity for ion channels, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid. One direction is the development of more specific and potent 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid derivatives that can modulate ion channel activity with greater selectivity and efficacy. Another direction is the investigation of 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to elucidate the molecular mechanisms underlying 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid's effects on ion channels and other physiological processes.
Méthodes De Synthèse
The synthesis of 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid involves the reaction between 4-nitrobenzoic acid and 2-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid. The chemical structure of 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid is shown below:
Applications De Recherche Scientifique
2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has been widely used in scientific research for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid acid has also been studied for its potential use in treating cystic fibrosis and other ion channel-related diseases.
Propriétés
Numéro CAS |
63013-15-0 |
|---|---|
Nom du produit |
2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid |
Formule moléculaire |
C15H12N2O5 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
2-[(4-nitrobenzoyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C15H12N2O5/c18-14(11-6-8-12(9-7-11)17(21)22)16-13(15(19)20)10-4-2-1-3-5-10/h1-9,13H,(H,16,18)(H,19,20) |
Clé InChI |
KKRVOLQYNMANNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
63013-15-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)


